molecular formula C34H41NO12 B1245135 3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone

3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone

カタログ番号 B1245135
分子量: 655.7 g/mol
InChIキー: DHOFOOLUGSPOFF-FSHZCWIOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone is a natural product found in Euphorbia polycaulis and Euphorbia decipiens with data available.

科学的研究の応用

Neurocognitive Enhancement

3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone (referred to as DMXB-A in studies) has shown potential in enhancing neurocognitive functions. In a trial with schizophrenia patients, DMXB-A, a partial alpha7-nicotinic agonist, improved clinical ratings of negative symptoms which are typically resistant to traditional dopamine antagonist antipsychotic drugs. Although the clinical utility of this treatment isn't fully determined yet, the results suggest a positive effect on cognition and symptom management in schizophrenia patients (Freedman et al., 2008).

Potential for Treating Cognitive Deficits

DMXB-A has also been studied for its potential to treat cognitive deficits associated with schizophrenia. The treatment with DMXB-A led to significant neurocognitive improvement in patients, compared to placebo. This was particularly notable for the lower dose of DMXB-A. The results of the study were more pronounced than those observed with nicotine, suggesting that DMXB-A might be a promising therapeutic agent for cognitive enhancement in schizophrenia (Olincy et al., 2006).

Neurophysiological and Sensory Gating

Another study on DMXB-A showed significant improvement in P50 inhibitory gating, a neurophysiological measure of sensory gating that is typically impaired in schizophrenia. This suggests that DMXB-A may influence neurophysiological parameters in a way that is beneficial for managing symptoms of schizophrenia. Furthermore, the study reported the drug was generally well-tolerated by patients, adding to its potential as a therapeutic agent (Olincy et al., 2006).

特性

製品名

3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone

分子式

C34H41NO12

分子量

655.7 g/mol

IUPAC名

[(1R,2R,3R,4S,5S,7R,9S,12S,15R,16R)-2,4,7-triacetyloxy-1-(acetyloxymethyl)-5,9,11,11-tetramethyl-8-oxo-10-oxatetracyclo[7.6.1.03,7.012,16]hexadec-13-en-15-yl] pyridine-3-carboxylate

InChI

InChI=1S/C34H41NO12/c1-17-14-34(46-21(5)39)25(26(17)43-19(3)37)28(44-20(4)38)33(16-42-18(2)36)24(45-29(40)22-10-9-13-35-15-22)12-11-23-27(33)32(8,30(34)41)47-31(23,6)7/h9-13,15,17,23-28H,14,16H2,1-8H3/t17-,23-,24+,25+,26-,27-,28+,32-,33+,34+/m0/s1

InChIキー

DHOFOOLUGSPOFF-FSHZCWIOSA-N

異性体SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H]([C@@]3([C@@H](C=C[C@H]4[C@H]3[C@@](C2=O)(OC4(C)C)C)OC(=O)C5=CN=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C

正規SMILES

CC1CC2(C(C1OC(=O)C)C(C3(C(C=CC4C3C(C2=O)(OC4(C)C)C)OC(=O)C5=CN=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C

同義語

3,5,15,17-O-tetraacetyl-7-O-nicotinoylcheiradone
TANC cpd

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone
Reactant of Route 2
3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone
Reactant of Route 3
3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone
Reactant of Route 4
3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone
Reactant of Route 5
3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。